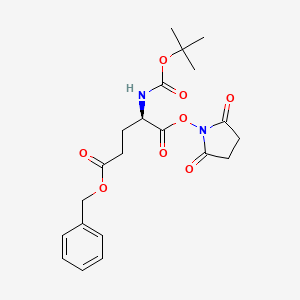
Boc-D-glu(obzl)-osu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester: is a compound commonly used in peptide synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with benzyl alcohol. The N-hydroxysuccinimide ester (OSu) is a reactive group that facilitates the coupling of the compound with other amino acids or peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester typically involves the following steps:
Protection of the amino group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Esterification: The carboxyl group of the protected D-glutamic acid is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the N-hydroxysuccinimide ester: The resulting Boc-D-glutamic acid α-benzyl ester is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent like DCC to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions with amino groups of other amino acids or peptides, forming peptide bonds.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the free amino group.
Hydrolysis: The ester bond can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide, to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Catalysts: 4-dimethylaminopyridine (DMAP), N-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products:
Peptides: Formed through coupling reactions with other amino acids or peptides.
Free Amino Acids: Obtained after deprotection of the Boc group.
Carboxylic Acids: Resulting from hydrolysis of the ester bond.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester is widely used as a building block in solid-phase peptide synthesis (SPPS) to introduce D-glutamic acid residues into peptides.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: It is employed in the synthesis of peptide-based drugs and therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: The compound is used in the production of peptide-based biomaterials and bioconjugates for various industrial applications.
作用机制
Mechanism: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester exerts its effects through the formation of peptide bonds with amino groups of other amino acids or peptides. The N-hydroxysuccinimide ester group is highly reactive and facilitates the coupling reaction by forming a stable intermediate with the amino group, leading to the formation of a peptide bond.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound targets the amino groups of amino acids or peptides, enabling the formation of peptide bonds.
Protein Modification: It is used to introduce D-glutamic acid residues into peptides and proteins, modifying their structure and function.
相似化合物的比较
Boc-L-glutamic acid α-benzyl ester N-hydroxysuccinimide ester: Similar in structure but contains L-glutamic acid instead of D-glutamic acid.
Boc-D-glutamic acid α-benzyl ester: Lacks the N-hydroxysuccinimide ester group, making it less reactive for peptide coupling.
Boc-D-glutamic acid α-tert-butyl ester N-hydroxysuccinimide ester: Contains a tert-butyl ester group instead of a benzyl ester group.
Uniqueness: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester is unique due to its combination of the Boc protecting group, benzyl ester, and N-hydroxysuccinimide ester. This combination provides high reactivity for peptide coupling, stability during synthesis, and ease of deprotection, making it a valuable reagent in peptide synthesis.
属性
IUPAC Name |
5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJBCWSNHLGDLQ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
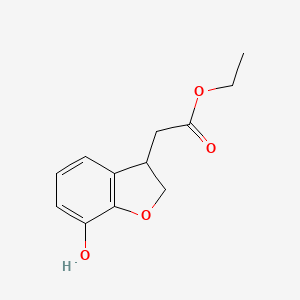

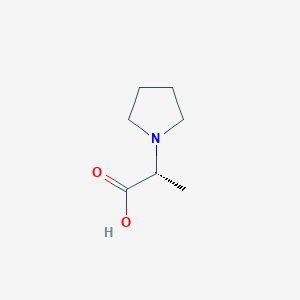
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)
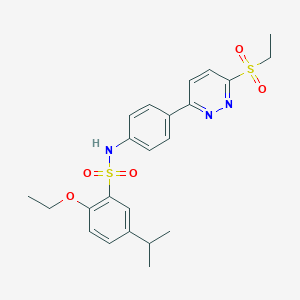
![(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2566281.png)
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)
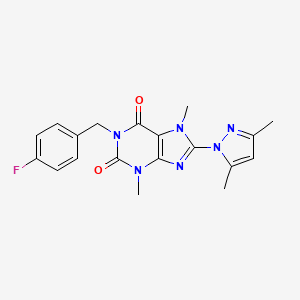
![piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B2566285.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)
![ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2566291.png)
![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2566296.png)
